N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Overview
Description
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine; oxalic acid is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine typically involves multiple steps, including the formation of the phenoxy group, the introduction of the amine group, and the final coupling with oxalic acid. Common reagents used in these reactions may include alkyl halides, amines, and phenols, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and amine groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and amine groups may play a role in binding to these targets, leading to various biological effects. The oxalic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-3-(4-methylphenoxy)propan-1-amine: Lacks the prop-2-enyl group.
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine: Without the oxalic acid moiety.
Uniqueness
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine; oxalic acid is unique due to the presence of both the phenoxy and amine groups, along with the oxalic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-4-6-15-13-14(2)7-8-16(15)19-11-5-9-17-10-12-18-3;3-1(4)2(5)6/h4,7-8,13,17H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPQYAUCIPBSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCCOC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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